![molecular formula C17H15BrN4S B1227700 Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)
Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Antimicrobial Properties
Carbamimidothioic acid phenylmethyl ester salts, including derivatives of the compound , have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights its potential as an antimicrobial agent, particularly against a wide range of bacterial strains (Tait et al., 1990).
Optical Nonlinearity
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a category to which the compound belongs, have shown promise in optical nonlinearity applications. Specific derivatives have been identified as potential candidates for optical limiting applications, due to their significant nonlinear optical properties (Chandrakantha et al., 2013).
Biological Activity Potential
The alkylation of related compounds has led to the synthesis of phenyl pyrazolyl sulfides and subsequent oxidation into sulfones. These derivatives demonstrate potential biological activities, indicating a broad scope of application in biomedical fields (Vydzhak et al., 2017).
Biomedical Applications
Compounds structurally related to Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester have been synthesized for potential use in treating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Analgesic and Anti-inflammatory Activities
Some derivatives of the compound have been synthesized and characterized for their analgesic and anti-inflammatory activities. This research suggests the potential of these compounds as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Electron Transfer and Polarization
Pyrazole ester derivatives, including compounds related to this compound, have been studied for their electron transfer properties. These studies reveal their potential in stabilizing complexes and their role in selective induced polarization (Tewari et al., 2014).
Propriétés
Formule moléculaire |
C17H15BrN4S |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C17H15BrN4S/c18-14-8-6-12(7-9-14)16-13(11-23-17(19)20)10-22(21-16)15-4-2-1-3-5-15/h1-10H,11H2,(H3,19,20) |
Clé InChI |
HWMASQCYVGFFIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CSC(=N)N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CSC(=N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)
![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)
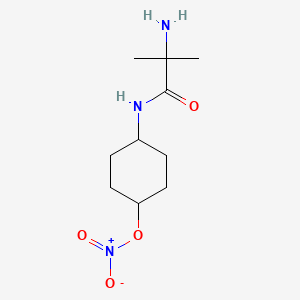
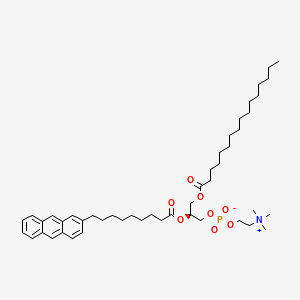
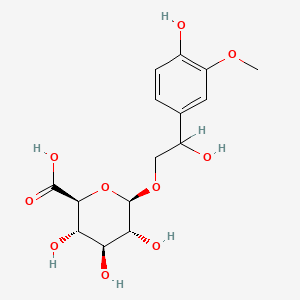
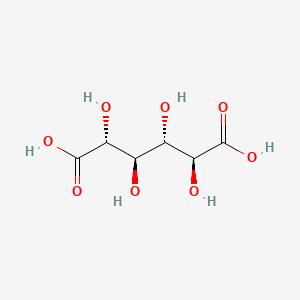
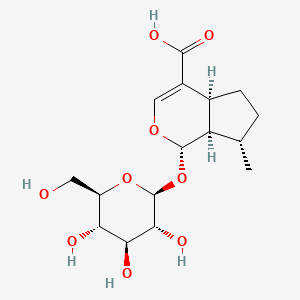
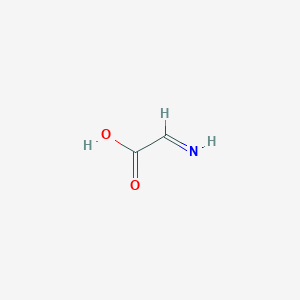

![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)